molecular formula C24H24ClN3O4S B2722953 N-(3-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 900004-16-2

N-(3-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2722953
CAS RN: 900004-16-2
M. Wt: 485.98
InChI Key: QLLKTABYHKHYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN3O4S and its molecular weight is 485.98. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to the queried chemical focuses on crystal structure analysis, providing foundational knowledge for understanding molecular interactions and stability. For instance, studies have elucidated the crystal structures of various sulfanylacetamides, revealing insights into their conformation and the inclination of pyrimidine rings relative to benzene rings. This type of structural information is critical for drug design and material science, offering a detailed look at molecular geometry and potential for intermolecular interactions (Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Approach

Vibrational spectroscopy, combined with quantum computational approaches, has been used to characterize the vibrational signatures of similar compounds. This research provides insights into the molecular vibrations, inter and intra-molecular hydrogen bonding, and the effects of rehybridization and hyperconjugation on molecular stability. Such studies are crucial for understanding the physicochemical properties of new drugs and materials, aiding in the development of substances with desired characteristics (Jenepha Mary et al., 2022).

Synthesis and Pharmacological Properties

The synthesis and evaluation of related compounds, particularly those with heterocyclic structures, have been explored for their pharmacological properties, including antinociceptive and anti-inflammatory activities. Such research is pivotal in the pharmaceutical industry for the development of new therapeutic agents with specific biological activities. The systematic synthesis and characterization of these compounds lay the groundwork for discovering novel drugs (Selvam et al., 2012).

Antiviral and Anticancer Applications

Investigations into the antiviral and anticancer potential of structurally related compounds underscore the importance of chemical synthesis in medical research. By understanding the inhibitory activity against specific enzymes or cellular processes, researchers can design compounds with targeted action against cancer cells or viruses. This research domain is crucial for the development of new therapies for diseases with significant unmet medical needs (Gangjee et al., 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4S/c1-15(2)31-12-6-11-28-23(30)22-21(18-9-3-4-10-19(18)32-22)27-24(28)33-14-20(29)26-17-8-5-7-16(25)13-17/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLKTABYHKHYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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